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For researchers, scientists, and drug development professionals, a thorough understanding of
the structural and electronic properties of key reagents is paramount. Mesity! triflate (2,4,6-
trimethylphenyl trifluoromethanesulfonate) is a valuable, sterically hindered aryl triflate utilized
in a variety of organic transformations, including cross-coupling reactions. This guide provides
an in-depth analysis of the expected spectroscopic data for mesityl triflate, offering insights into
its synthesis, and the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS) data.

Introduction to Mesityl Triflate

Mesity! triflate belongs to the class of organic compounds known as aryl triflates. These
compounds are esters of trifluoromethanesulfonic acid and phenols. The triflate group (-OTf) is
an excellent leaving group, making aryl triflates versatile substrates in transition metal-
catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination
reactions. The bulky mesityl group (2,4,6-trimethylphenyl) imparts unique steric and electronic
properties to the molecule, influencing its reactivity and stability. A comprehensive
spectroscopic characterization is essential for confirming the identity and purity of synthesized
mesityl triflate.
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Synthesis of Mesityl Triflate

The synthesis of aryl triflates is typically achieved by the reaction of a phenol with
trifluoromethanesulfonic anhydride (Tf20) in the presence of a base.[1][2] For mesityl triflate,
the precursor is 2,4,6-trimethylphenol.

Experimental Protocol: Synthesis of Mesityl Triflate

A general and practical procedure for the synthesis of aryl triflates involves a biphasic system,
which avoids the use of amine bases that can be difficult to remove.[1]

e Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add 2,4,6-
trimethylphenol (1.0 equivalent).

» Solvent and Base Addition: Add toluene and a 30% aqueous solution of potassium
phosphate (KsPOa) to the flask. Stir the biphasic mixture vigorously.

 Addition of Triflic Anhydride: Cool the mixture in an ice bath (0 °C). Slowly add
trifluoromethanesulfonic anhydride (Tf20) (1.1 equivalents) dropwise to the reaction mixture.
The reaction is typically rapid.

o Workup: After the reaction is complete (as monitored by thin-layer chromatography),
separate the organic layer. Wash the organic layer with water and brine.

« |solation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter,
and concentrate under reduced pressure to yield the crude mesityl triflate. Further
purification can be achieved by column chromatography on silica gel if necessary.
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Spectroscopic Data and Interpretation

Due to the limited availability of published experimental spectra for mesityl triflate, the following
data are predicted based on the known spectroscopic behavior of the mesityl group and the

triflate moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

The proton NMR spectrum of mesityl triflate is expected to be relatively simple due to the high
symmetry of the mesityl group.
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e Aromatic Protons (Ar-H): The two aromatic protons on the mesityl ring are chemically
equivalent and are expected to appear as a singlet. Due to the electron-withdrawing nature
of the triflate group, this signal will be downfield compared to mesitylene itself (which
appears around 6.78 ppm).[3][4] A chemical shift in the range of 7.0-7.2 ppm is anticipated.

o Methyl Protons (CHs): The three methyl groups on the aromatic ring are also chemically
equivalent and will appear as a single sharp singlet. The ortho-methyl protons (at C2 and C6)
and the para-methyl proton (at C4) are expected to have slightly different chemical shifts, but
due to the free rotation around the aryl-oxygen bond, they are often observed as a single
peak. This signal is expected in the range of 2.3-2.5 ppm.[3][4]

Table 1: Predicted *H NMR Data for Mesityl Triflate

Chemical Shift . . .
Multiplicity Integration Assignment

(ppm)

~7.1 S 2H Ar-H

~2.4 S 9H Ar-CHs

The carbon-13 NMR spectrum provides information about the carbon framework of the
molecule.

o Aromatic Carbons: Due to the symmetry of the mesityl group, four distinct signals are
expected for the aromatic carbons.

o The carbon atom attached to the oxygen of the triflate group (C1) will be significantly
deshielded and is expected to appear in the range of 148-152 ppm.

o The carbons bearing the methyl groups (C2, C4, C6) will appear in the range of 130-140
ppm.

o The unsubstituted aromatic carbons (C3, C5) will appear at a more upfield position, likely
in the range of 128-132 ppm.

» Methyl Carbons: The three methyl carbons are equivalent and will give a single signal in the
aliphatic region, expected around 20-22 ppm.
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o Triflate Carbon: The carbon of the trifluoromethyl group will appear as a quartet due to
coupling with the three fluorine atoms. This signal is expected to be in the range of 115-120
ppm with a large coupling constant (XJCF = 320 Hz).

Table 2: Predicted 13C NMR Data for Mesityl Triflate

Chemical Shift (ppm) Multiplicity Assighment
~150 S C-OTf

~138 S C-CHs (ortho, para)
~130 S C-H (meta)

~118 g, JCF =320 Hz CFs

~21 S Ar-CHs

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of mesityl triflate will be dominated by the characteristic absorptions of the aromatic
ring and the triflate group.

Aromatic C-H Stretching: Aromatic C-H stretching vibrations are typically observed in the
region of 3000-3100 cm~1,

 Aliphatic C-H Stretching: The C-H stretching of the methyl groups will appear just below
3000 cm™1, in the range of 2850-2970 cm™—1,

o Aromatic C=C Stretching: Aromatic ring stretching vibrations usually give rise to several
bands in the 1450-1600 cm~1 region.

e S=0 Stretching: The sulfonyl group (S=0) of the triflate moiety gives rise to strong,
characteristic absorption bands. The asymmetric and symmetric stretching vibrations are
expected in the regions of 1410-1450 cm~* and 1200-1250 cm~1, respectively.

o C-F Stretching: The C-F stretching vibrations of the trifluoromethyl group will result in strong
absorptions in the 1100-1200 cm~1 region.
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e S-O-C Stretching: The S-O-C linkage will also have characteristic stretching vibrations,
typically observed in the 900-1100 cm~1 region.

Table 3: Predicted IR Absorption Bands for Mesityl Triflate

Wavenumber (cm~?) Intensity Assignment
3000-3100 Medium Aromatic C-H stretch
2850-2970 Medium Aliphatic C-H stretch
1450-1600 Medium-Strong Aromatic C=C stretch
1410-1450 Strong Asymmetric S=0O stretch
1200-1250 Strong Symmetric S=0 stretch
1100-1200 Strong C-F stretch

900-1100 Strong S-O-C stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule
and its fragments, which helps in determining the molecular weight and elucidating the
structure. For mesityl triflate (C10H11F303S), the molecular weight is approximately 284.25
g/mol .

In an electron ionization (El) mass spectrum, the molecular ion peak ([M]*) at m/z = 284 would
be expected. The fragmentation pattern would likely involve the cleavage of the aryl-oxygen
bond and the sulfur-oxygen bond.
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Table 4: Predicted Major Fragments in the Mass Spectrum of Mesityl Triflate

m/z Proposed Fragment

284 [M]* (Molecular lon)

149 [CF3S0s]*

135 [M - CFsSO:2]* or [Mesityl-O]*

119 [Mesityl]*

69 [CF3]*
Conclusion
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The spectroscopic characterization of mesityl triflate is crucial for verifying its synthesis and
purity. While direct experimental data in the public domain is scarce, a comprehensive
understanding of the spectroscopic properties can be derived from the analysis of its
constituent functional groups. The predicted H NMR, 13C NMR, IR, and MS data presented in
this guide provide a robust framework for researchers to identify and characterize this important
synthetic building block. The high symmetry of the mesityl group leads to simplified NMR
spectra, while the strong absorptions of the triflate group are prominent features in the IR
spectrum. The mass spectrum is expected to show a clear molecular ion and characteristic
fragmentation patterns. This guide serves as a valuable resource for scientists working with
mesityl triflate, enabling them to confidently interpret their analytical data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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